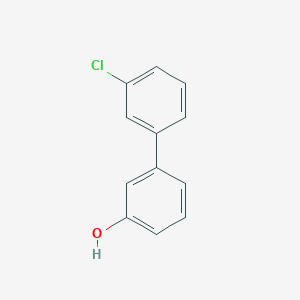

3-(3-Chlorophenyl)phenol

Description

The Role of Phenolic Compounds in Advanced Chemical Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a vital class of organic molecules. Their ability to act as hydrogen bond donors and acceptors, coupled with the reactivity of the aromatic ring, makes them versatile building blocks in synthesis. In materials science, they are precursors to polymers and resins with a wide range of properties. In medicinal chemistry, the phenolic moiety is a common feature in many pharmaceutical agents due to its ability to interact with biological targets.

Significance of Chlorinated Biphenyl (B1667301) and Phenyl-Substituted Phenol (B47542) Architectures in Scientific Inquiry

The introduction of a chlorine atom onto a biphenyl or phenyl-substituted phenol framework can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. Chlorinated biphenyls, for instance, have been extensively studied for their industrial applications and environmental impact. Phenyl-substituted phenols, on the other hand, are explored for their potential in creating novel materials and as intermediates in the synthesis of complex organic molecules. The specific substitution pattern, such as the meta-substitution seen in 3-(3-Chlorophenyl)phenol, can lead to unique conformational and reactivity characteristics.

Current Research Landscape and Gaps Pertaining to this compound

While the broader classes of chlorinated biphenyls and substituted phenols have been the subject of extensive research, detailed studies focusing specifically on this compound are less common in publicly available literature. Much of the existing research focuses on related isomers or analogous compounds. This creates a knowledge gap regarding the specific synthesis, characterization, and potential applications of this particular molecule. Further investigation is needed to fully elucidate its properties and potential uses.

Chemical Properties and Synthesis of this compound

The structural features of this compound, including a biphenyl core, a hydroxyl group, and a chlorine atom, dictate its chemical properties and reactivity.

Synthesis of this compound

A plausible synthetic route for this compound via a Suzuki-Miyaura coupling is outlined below:

Reactants:

3-Bromophenol (B21344) (or a protected version)

3-Chlorophenylboronic acid

A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

A base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)

General Procedure: The 3-bromophenol and 3-chlorophenylboronic acid would be dissolved in the chosen solvent system. The palladium catalyst and base are then added. The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a period of time, often monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine completion. Upon completion, the reaction is worked up to isolate and purify the this compound product, usually involving extraction and chromatographic techniques.

Another potential route is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol. organic-chemistry.orgmdpi.comumich.eduresearchgate.net

Reactants:

3-Chlorohalobenzene (e.g., 3-chloroiodobenzene or 3-chlorobromobenzene)

3-Hydroxyphenylboronic acid (or a related derivative)

A copper catalyst (e.g., CuI, CuO nanoparticles)

A base (e.g., K₂CO₃, Cs₂CO₃)

A high-boiling point solvent (e.g., DMF, DMSO)

General Procedure: Similar to the Suzuki coupling, the reactants, catalyst, and base are combined in a suitable solvent and heated. The Ullmann reaction often requires higher temperatures than the Suzuki coupling. Workup and purification would follow similar principles.

Table 1: Potential Synthetic Routes for this compound

| Reaction Name | Key Reactants | Catalyst | General Conditions |

| Suzuki-Miyaura Coupling | 3-Bromophenol, 3-Chlorophenylboronic acid | Palladium-based | Inert atmosphere, moderate heating |

| Ullmann Condensation | 3-Chlorohalobenzene, 3-Hydroxyphenylboronic acid | Copper-based | Inert atmosphere, high heating |

Characterization of this compound

The characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity. While specific spectra for this compound are not widely published, the expected data can be inferred from the analysis of similar compounds like 3-chlorophenol (B135607) and other substituted biphenyls. rsc.orgchemicalbook.comchemicalbook.comru.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton. A broad singlet corresponding to the phenolic hydroxyl proton would also be expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 12 carbon atoms in the biphenyl framework. The carbon atoms attached to the chlorine and hydroxyl groups would show characteristic chemical shifts. The signals for the carbon atoms of the two rings would appear in the aromatic region (typically δ 110-160 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. rsc.orgru.nl Strong absorptions in the 1400-1600 cm⁻¹ region would correspond to C=C stretching vibrations within the aromatic rings. A C-Cl stretching vibration would also be present, typically in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₂H₉ClO. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Complex aromatic multiplets (δ 6.5-7.5 ppm), broad phenolic OH singlet |

| ¹³C NMR | Aromatic signals (δ 110-160 ppm), signals for C-Cl and C-OH |

| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), aromatic C=C stretches (1400-1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak with characteristic chlorine isotopic pattern |

Research and Applications

The specific research applications of this compound are not extensively documented. However, based on the chemistry of related compounds, several areas of potential investigation can be identified.

Potential as a Chemical Intermediate

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules. The phenolic hydroxyl group can be a site for further functionalization, such as etherification or esterification. The aromatic rings can also undergo further substitution reactions, allowing for the construction of a wide variety of derivatives.

Exploration in Materials Science

Substituted biphenyls and phenols are known to be precursors for liquid crystals, polymers, and other advanced materials. The specific stereoelectronic properties imparted by the chloro and hydroxyl groups in this compound could lead to materials with novel optical or electronic properties.

Investigational Use in Medicinal Chemistry

The chlorinated phenyl-phenol scaffold is present in some biologically active molecules. While no specific biological activity has been reported for this compound, it could be a starting point for the design and synthesis of new compounds to be screened for various pharmacological activities. For instance, related structures have been investigated for their potential as antimicrobial or anticancer agents. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQIKHFDYHKAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460158 | |

| Record name | 3-(3-chlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365426-91-1 | |

| Record name | 3-(3-chlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 3 Chlorophenyl Phenol

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Despite a thorough search of scientific literature, specific X-ray crystallographic data for 3-(3-Chlorophenyl)phenol could not be located. Therefore, the following subsections are based on the general principles of what such an analysis would reveal.

An X-ray diffraction study of this compound would reveal the dihedral angle between the two phenyl rings, which is a critical conformational parameter. This angle is determined by the balance of steric hindrance between the ortho hydrogens and electronic effects that might favor planarity for extended π-conjugation. The crystal packing arrangement, which describes how individual molecules are oriented with respect to each other in the unit cell, would also be determined. This includes details of the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c, Pbca | Defines the specific symmetry elements within the unit cell. |

| a (Å) | 10-20 | Unit cell dimension along the a-axis. |

| b (Å) | 5-15 | Unit cell dimension along the b-axis. |

| c (Å) | 10-25 | Unit cell dimension along the c-axis. |

| β (°) | 90-110 (for monoclinic) | The angle between the a and c axes. |

| Z | 4 | Number of molecules per unit cell. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction study, as specific experimental data for this compound is not publicly available.

The solid-state structure of this compound would be significantly influenced by non-covalent interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonding networks. These could manifest as chains or more complex assemblies of molecules. Furthermore, the presence of two aromatic rings suggests the likelihood of π-stacking interactions, where the phenyl rings of adjacent molecules arrange in a parallel or parallel-displaced fashion. The chlorine atom can also participate in halogen bonding. A detailed crystallographic analysis would quantify the distances and angles of these supramolecular interactions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Each functional group has characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show characteristic peaks for the O-H, C-H, C-O, C-C, and C-Cl bonds. The O-H stretching vibration is typically a broad band in the high-frequency region, while the aromatic C-H stretches appear just above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ would contain absorptions due to aromatic C=C stretching. The C-O stretching and O-H bending modes would be found in the 1300-1000 cm⁻¹ region. The C-Cl stretching vibration would appear at lower wavenumbers.

Table 2: Expected Characteristic FTIR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Strong, broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to strong |

| O-H in-plane bend | 1330-1440 | Medium |

| C-O stretch | 1200-1260 | Strong |

Note: This table is based on characteristic vibrational frequencies for the functional groups present in the molecule. Specific experimental data for this compound is not available.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations, especially the symmetric "ring breathing" mode, are expected to produce a strong Raman signal. The C-Cl bond also typically gives rise to a distinct Raman peak.

Due to the rotation around the single bond connecting the two phenyl rings, this compound can exist in different conformations (conformers). The orientation of the hydroxyl group relative to the second phenyl ring can also lead to different conformers (syn and anti). Conformer-specific infrared spectroscopy, often performed in the gas phase using techniques like IR-UV ion-dip spectroscopy, can distinguish between these different conformers. While studies on the simpler analog, 3-chlorophenol (B135607), have identified distinct vibrational frequencies for its syn and anti conformers, specific studies on this compound are not currently available in the published literature. Such a study would provide valuable information on the conformational landscape and the energy barriers between different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. A detailed analysis of the ¹H NMR spectrum of this compound would involve the assignment of each resonance to a specific proton on the biphenyl (B1667301) scaffold.

¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, and the chemical shift of each signal would be indicative of its chemical environment.

¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern upon ionization. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks resulting from the cleavage of specific bonds within the molecule.

Mass Spectrometry Data Table for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | Data not available |

Computational Chemistry and Theoretical Investigations of 3 3 Chlorophenyl Phenol

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction, providing a framework for determining a wide range of molecular properties. scispace.com Hybrid functionals, such as the widely used Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, have proven effective in predicting the properties of organic molecules. niscpr.res.inresearchgate.netaps.org

Before molecular properties can be accurately calculated, it is essential to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. Geometry optimization is a computational process that systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy. scispace.com For a molecule like 3-(3-Chlorophenyl)phenol, which consists of two phenyl rings linked by a single bond, a key aspect of its structure is the dihedral angle between the planes of these two rings.

The conformational landscape analysis involves identifying all stable conformers (rotational isomers) and the energy barriers that separate them. Due to the steric hindrance between the rings, a completely planar conformation is generally not the most stable. The optimization process, typically performed using a DFT method like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would reveal the precise dihedral angle in the lowest-energy conformer. semanticscholar.org This optimized structure serves as the foundation for all subsequent property calculations. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-O (Phenolic) | 1.35 - 1.37 |

| O-H (Phenolic) | 0.96 - 0.98 | |

| C-Cl | 1.74 - 1.76 | |

| C-C (Inter-ring) | 1.48 - 1.50 | |

| Bond Angles (°) | C-O-H | 108 - 110 |

| C-C-Cl | 119 - 121 | |

| Dihedral Angle (°) | C-C-C-C (Inter-ring) | 35 - 45 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comjoaquinbarroso.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. youtube.comacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. acadpubl.eumalayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. malayajournal.org DFT calculations provide accurate energies for these orbitals. niscpr.res.in

The spatial distribution of these orbitals is also revealing. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the oxygen atom and the aromatic pi system, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the chlorophenyl ring and the inter-ring bond, highlighting potential sites for nucleophilic attack. acadpubl.eumalayajournal.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -5.8 to -6.2 |

| LUMO Energy (ELUMO) | -0.9 to -1.3 |

| HOMO-LUMO Gap (ΔE) | 4.6 to 5.2 |

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution from the perspective of an approaching reactant, mapping the electrostatic potential onto the molecule's electron density surface. wolfram.com This allows for the identification of electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions and reaction mechanisms. uni-muenchen.deresearchgate.netmdpi.com

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. malayajournal.org Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show a significant region of negative potential around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The pi-electron clouds of both aromatic rings would also exhibit negative potential. In contrast, the hydrogen atom of the hydroxyl group would be a site of strong positive potential, indicating its acidity. The chlorine atom, despite its electronegativity, creates a complex potential landscape, often with a region of slight positive potential (a "sigma-hole") on its outermost surface.

Quantum Chemical Descriptors for Reactivity and Stability Assessment

From the energies of the frontier orbitals (HOMO and LUMO) obtained through DFT calculations, a set of quantum chemical descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity and stability. imist.maresearchgate.net

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η).

Local reactivity indices, such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netrsc.org

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.8 - 6.2 |

| Electron Affinity (A) | -ELUMO | 0.9 - 1.3 |

| Chemical Hardness (η) | (I - A) / 2 | 2.3 - 2.6 |

| Electronegativity (χ) | (I + A) / 2 | 3.4 - 3.7 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.2 - 2.8 |

Charge distribution analysis provides insight into how electrons are shared among the atoms in a molecule. The Mulliken population analysis is a common method for calculating the partial atomic charges based on the molecular orbitals obtained from DFT calculations. niscpr.res.insemanticscholar.org These charges help in understanding the molecule's electronic structure, dipole moment, and polarizability. niscpr.res.in

For this compound, the Mulliken charge analysis is expected to show a significant negative charge on the highly electronegative oxygen and chlorine atoms. irjweb.com The hydrogen atom of the hydroxyl group will carry a notable positive charge, consistent with its acidic nature. The carbon atom attached to the hydroxyl group and the carbon atom bonded to the chlorine will also exhibit positive charges due to the inductive electron-withdrawing effects of these substituents. These charge distributions are crucial for predicting intermolecular interactions and identifying reactive sites. researchgate.net

Simulation of Spectroscopic Data and Comparison with Experimental Observations

Computational spectroscopy is a cornerstone of molecular characterization, allowing for the prediction of spectra that can aid in the interpretation of experimental data.

The prediction of vibrational spectra, corresponding to infrared (IR) and Raman spectroscopy, is a standard application of quantum chemistry. These calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). The output of these calculations includes the harmonic vibrational frequencies, IR intensities, and Raman activities.

Table 1: Representative Predicted Vibrational Frequencies for this compound Functional Groups This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3600 | Stretching of the hydroxyl group bond. |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl rings. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the phenyl rings. |

| C-O Stretch | ~1200 | Stretching of the carbon-oxygen bond of the phenol group. |

| C-Cl Stretch | ~700 | Stretching of the carbon-chlorine bond. |

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are highly effective for predicting ¹H and ¹³C NMR chemical shifts.

The calculation is performed on the optimized molecular geometry. To improve accuracy, it is common to include solvent effects using a model such as the Polarizable Continuum Model (PCM). The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). These predicted shifts can be invaluable for assigning experimental spectra and distinguishing between potential isomers. For complex molecules, statistical methods like the DP4 analysis can be used to determine the most probable structure by comparing experimental shifts with a set of computationally predicted shifts for all possible diastereomers.

Table 2: Estimated ¹³C and ¹H NMR Chemical Shifts for this compound These values are estimations based on standard substituent effects and are not derived from a specific quantum chemical calculation.

| Atom Type | Estimated Chemical Shift (ppm) | Notes |

| ¹³C (C-OH) | 155-160 | Carbon bearing the hydroxyl group, deshielded. |

| ¹³C (C-Cl) | 130-135 | Carbon bearing the chlorine atom. |

| ¹³C (Aromatic) | 115-140 | Other aromatic carbons. |

| ¹H (O-H) | 5-7 | Phenolic proton, shift can vary with solvent and concentration. |

| ¹H (Aromatic) | 6.8-7.5 | Protons on the aromatic rings. |

Computational Thermodynamics and Reaction Kinetics Studies

Computational methods are essential for understanding the mechanisms, thermodynamics, and kinetics of chemical reactions.

Theoretical chemistry allows for the detailed exploration of reaction potential energy surfaces. This involves identifying the structures of reactants, products, and, crucially, the transition states (TS) that connect them. By calculating the energies of these species, the activation energy (or activation barrier) for a reaction can be determined. This barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate.

For a molecule like this compound, such studies could investigate its formation pathways (e.g., Suzuki coupling) or its degradation mechanisms, such as oxidation or dechlorination. For instance, studies on the dechlorination of polychlorinated biphenyls (PCBs) have used DFT to reveal reaction properties and the role of surface interactions in catalytic processes. These computational models can elucidate multi-step radical mechanisms and identify the most favorable reaction pathways.

Once the activation barrier (as a Gibbs free energy of activation, ΔG‡) is known, the reaction rate constant (k) can be estimated using Transition State Theory (TST). The Eyring equation provides the fundamental relationship between ΔG‡ and k.

Intermolecular Interactions and Supramolecular Chemistry

The way molecules interact with each other governs their physical properties in the solid and liquid states, such as melting point, boiling point, and solubility. These non-covalent interactions are also the basis of supramolecular chemistry, which involves the design and synthesis of complex assemblies from molecular components.

For this compound, the primary intermolecular interactions would be hydrogen bonding involving the phenolic hydroxyl group (acting as both a donor and an acceptor) and weaker interactions like π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom. Computational tools can quantify the strength of these interactions. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize bond critical points associated with non-covalent interactions. Hirshfeld surface analysis is another powerful tool that provides a visual and quantitative summary of the intermolecular contacts in a crystal lattice.

Studies on related compounds, such as other substituted biphenyls and chlorophenols, have shown how these varied interactions, including van der Waals forces, cooperatively generate complex supramolecular assemblies in the crystalline state. Computational modeling helps rationalize how factors like pH and ionic strength can tune these interactions, affecting properties like aggregation and stability.

Hydrogen Bonding Networks

The primary and most influential non-covalent interaction in the crystal structure of phenolic compounds is hydrogen bonding, originating from the hydroxyl (-OH) group. In this compound, the hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom).

Theoretical studies on related chlorophenol systems indicate that intermolecular hydrogen bonds are a dominant feature. researchgate.net The most probable hydrogen bonding motif for this compound involves the formation of chains or networks where the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule (O—H···O). The strength and geometry of these bonds are influenced by the electronic effects of the chlorine substituent on the phenyl ring. The electron-withdrawing nature of chlorine can affect the acidity of the phenolic proton, thereby modulating the strength of the hydrogen bond. researchgate.net While intramolecular hydrogen bonds of the O—H···Cl type can occur in ortho-chlorophenols, this is not structurally feasible for the meta-substituted this compound. Therefore, intermolecular interactions are expected to be the defining feature of its hydrogen bonding network, significantly influencing the compound's melting point, solubility, and crystal packing.

Pi-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, the aromatic rings of this compound engage in other significant non-covalent interactions, primarily π-stacking. These interactions occur between the electron-rich π-systems of the two phenyl rings (the phenol ring and the chlorophenyl ring). Theoretical investigations on benzene (B151609) and phenol dimers show that these interactions are crucial for the association of aromatic molecules. mdpi.com

The geometry of π-π interactions can vary, with the most common configurations being:

Parallel-displaced: Where the aromatic rings are parallel but offset from one another. This is often more energetically favorable than a direct face-to-face "sandwich" arrangement. wikipedia.org

T-shaped (or edge-to-face): Where the edge of one aromatic ring (the positively charged hydrogen atoms) points towards the face of another (the negatively charged π-electron cloud). researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds.

While specific Hirshfeld analysis data for this compound is not available, analysis of structurally related compounds containing chlorophenyl and phenolic moieties provides insight into the expected distribution of intermolecular contacts. researchgate.netiucr.org

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds.

| Intermolecular Contact Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 30 - 45% | Represents van der Waals interactions between hydrogen atoms, typically the largest contributor to the surface area. nih.govresearchgate.net |

| C···H / H···C | 25 - 30% | Corresponds to C—H···π interactions and other van der Waals contacts involving carbon and hydrogen. nih.goviucr.org |

| O···H / H···O | 10 - 15% | Highlights hydrogen bonding interactions involving the hydroxyl group, appearing as distinct "spikes" on the fingerprint plot. nih.goviucr.org |

| Cl···H / H···Cl | 5 - 12% | Indicates contacts involving the chlorine atom, including weak hydrogen bonds and halogen···hydrogen interactions. researchgate.netiucr.org |

| C···C | ~5% | Suggests the presence of π-stacking interactions between aromatic rings. nih.gov |

Biological and Pharmaceutical Research Applications of 3 3 Chlorophenyl Phenol and Its Analogs

Investigation of Biological Activities of 3-Chlorophenyl-Substituted Compounds

Compounds featuring a 3-chlorophenyl moiety have been systematically investigated to determine their potential as therapeutic agents. These studies encompass a range of biological assays to profile their effects on cancer cells, microbial pathogens, and key physiological enzymes.

The antiproliferative potential of compounds containing the chlorophenyl scaffold has been demonstrated across various cancer cell lines. Research has shown that the cytotoxic activity is often linked to the specific substitution pattern on the phenyl ring.

For instance, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were synthesized and tested for their antiproliferative activity against three human cancer cell lines: colon (HCT-116), cervical (HeLa), and breast (MCF-7). The cytotoxic activity was found to be highly dependent on the presence of a hydroxyl group on the arylpropylidene fragment. Notably, compounds 3-{4-Chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine and 3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine showed significant cytotoxicity, with the former displaying the lowest IC₅₀ value (8 μM) against the HCT-116 cell line and an 11-fold higher selectivity for cancer cells over non-cancerous HaCaT cells.

Another study on 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) revealed significant suppression of cell invasion and proliferation in liver cancer cells. ADQ inhibited anchorage-independent cell growth and the protease activities of MMP-2 and MMP-9. Its anti-proliferative effects were associated with the inhibition of the Akt pathway and an increase in the G0/G1 phase cell population.

Furthermore, novel 1,3,4-thiadiazole (B1197879) derivatives bearing a 5-(4-chlorophenyl) group were evaluated for their cytotoxic activity. One such compound, bearing a p-tolyl sulfonamide moiety, exhibited remarkable potency against breast (MCF-7), hepatoma (HepG2), colon (HCT-116), and lung (A549) cancer cells, with greater activity than the parent compound and the standard drug Staurosporine.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-{4-Chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine | HCT-116 (Colon Cancer) | 8 μM | |

| 3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine | Mean of 3 cell lines | 12.8 μM | |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | MCF-7 (Breast Cancer) | 0.012 μM | |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | HepG2 (Hepatoma) | 0.021 μM | |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | HCT116 (Colon Cancer) | 0.041 μM | |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | A549 (Lung Cancer) | 0.053 μM |

The incorporation of a chlorophenyl group has been a successful strategy in developing potent antimicrobial agents. Various studies have shown that these compounds exhibit a broad spectrum of activity against both bacteria and fungi.

For example, a synthesized benzo[f]chromene derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile , was screened for its antibacterial and antifungal properties. It showed favorable antimicrobial activity, with inhibition zones ranging from 16–26 mm, comparable to standard reference agents. Further testing revealed the compound to have bactericidal and fungicidal effects.

In another study, a series of 1,3,4-thiadiazole derivatives were synthesized, and it was noted that chloro-substituted compounds exhibited stronger antimicrobial activity compared to analogs with nitro, methoxy, hydroxy, or methyl groups. Specifically, a 2-chlorophenyl substitution was found to be particularly favorable for antimicrobial potency against strains like Staphylococcus aureus and Escherichia coli. Similarly, aryl sulfides containing a 1-(4-chlorophenyl) moiety demonstrated good antibacterial and antifungal activities.

The position of the chlorine atom also plays a crucial role. Hydrazone derivatives with a 3-chloro substitution on an additional phenyl ring showed wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis.

| Compound Class | Microorganism | Key Finding | Reference |

|---|---|---|---|

| Benzo[f]chromene derivative | Various Bacteria & Fungi | Inhibition zones of 16–26 mm. | |

| 1,3,4-Thiadiazole derivatives | S. aureus, E. coli | Chloro-substitution enhances activity. | |

| Aryl sulfides | Various Bacteria & Fungi | Compounds showed good activity. | |

| Hydrazone derivatives | E. coli, B. subtilis | 3-chloro substitution demonstrated wide activity. |

Chlorophenol compounds have been identified as modulators of key enzyme systems, particularly the cytochrome P450 (CYP) family, which is crucial for drug metabolism. A study investigating the inhibitory potential of eleven chlorophenols on nine human CYP isoforms found that higher chlorinated phenols were potent inhibitors of specific enzymes.

Specifically, trichlorophenols, tetrachlorophenols, and pentachlorophenol (B1679276) strongly inhibited CYP2C8 and CYP2C9. For 3-Chlorophenol (B135607) (3-CP), however, the inhibitory effect on these isoforms was less pronounced. The study determined the half-inhibition concentration (IC₅₀) and the inhibition constant (Ki) for several of these compounds, revealing different modes of inhibition. For example, 2,3,4,6-tetrachlorophenol (B30399) and pentachlorophenol exhibited non-competitive inhibition towards CYP2C8, while 2,4,6-trichlorophenol (B30397), 2,3,4,6-tetrachlorophenol, and pentachlorophenol showed competitive inhibition towards CYP2C9.

Another investigation screened various chlorinated phenols for their potential to inhibit cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase). The results indicated that these compounds possess low to moderate inhibitory potential, which is dependent on the level and pattern of chlorine substitution on the phenol (B47542) ring.

| Compound | Enzyme | Inhibition Type | Inhibition Value (Ki) | Reference |

|---|---|---|---|---|

| 2,3,4,6-Tetrachlorophenol | CYP2C8 | Non-competitive | 51.51 μM | |

| Pentachlorophenol | CYP2C8 | Non-competitive | 22.28 μM | |

| 2,4,6-Trichlorophenol | CYP2C9 | Competitive | 37.86 μM | |

| 2,3,4,6-Tetrachlorophenol | CYP2C9 | Competitive | 7.27 μM | |

| Pentachlorophenol | CYP2C9 | Competitive | 0.68 μM |

Medicinal Chemistry Approaches for Drug Discovery and Development

The development of drugs based on the 3-(3-chlorophenyl)phenol scaffold involves sophisticated medicinal chemistry strategies. These approaches aim to optimize the therapeutic properties of lead compounds by understanding how molecular structure dictates biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as this compound, influence its biological efficacy. The strategic placement of chlorine atoms and other functional groups can dramatically enhance potency and selectivity.

In the context of CYP enzyme inhibition, a clear SAR was established for chlorophenols. The inhibitory potency towards CYP2C8 and CYP2C9 increases with the number of chlorine substitutions on the phenol ring. This suggests that both the increased lipophilicity and the specific electronic effects of multiple chlorine atoms are critical for strong interaction with the enzyme's active site.

For antimicrobial agents, SAR studies of 1,3,4-thiadiazole derivatives revealed that electron-withdrawing groups like chloro at the para and ortho positions of a benzylidene fragment resulted in significant activity against various bacterial strains. The position of the chlorine atom is also critical; for instance, in a series of benzo[f]chromene derivatives, the 4-chlorophenyl substitution was integral to the observed high antimicrobial activity.

In the development of dopamine (B1211576) transporter (DAT) inhibitors, SAR studies on tropane (B1204802) analogs showed that replacing a 3-position ether linkage with a secondary amine did not significantly affect DAT binding affinity, indicating flexibility in the linker region of the pharmacophore.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is invaluable for elucidating the mechanism of action of 3-chlorophenyl-substituted compounds at the molecular level.

Docking studies were used to support the SAR findings for chlorophenol inhibition of CYP2C8. The simulations helped to visualize the binding modes of these compounds within the enzyme's active site, explaining why higher chlorinated phenols exhibit stronger inhibition.

In the study of (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide, a derivative of capsaicin, molecular docking was employed to analyze its anti-inflammatory activity. These simulations provide insights into the specific amino acid residues involved in the protein-ligand interactions, guiding further structural modifications to enhance activity.

Similarly, to understand the potent cytotoxicity of certain acrylic acid derivatives, molecular modeling was performed to study their interaction with the colchicine-binding site on tubulin. This analysis helps to explain their ability to inhibit tubulin polymerization and induce cell cycle arrest. Docking studies can also help discern whether an ortho-substituted phenol is likely to be a substrate or an inhibitor of an enzyme like tyrosinase.

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions for Drug Candidatesuq.edu.au

In the early stages of drug discovery and development, in silico computational tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. These predictive models allow for the early identification of candidates with potentially favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. This section details the predicted ADMET profile of this compound and its analogs, based on computational assessments.

Absorption and Distribution Propertiesuq.edu.au

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and therapeutic efficacy. In silico models predict these characteristics by evaluating several key parameters, including intestinal absorption, cell permeability, and the ability to cross the blood-brain barrier.

Computational analysis of this compound suggests a high potential for oral bioavailability. The predicted high percentage of human intestinal absorption (HIA) indicates that the compound is likely to be well-absorbed from the gastrointestinal tract. Furthermore, its predicted Caco-2 cell permeability is within a range that suggests efficient passive diffusion across the intestinal epithelium.

A significant prediction is the compound's inability to cross the blood-brain barrier (BBB), which suggests a lower risk of central nervous system (CNS) side effects. The analysis also indicates that this compound is not a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the absorption and distribution of many drugs.

Table 1: Predicted Absorption and Distribution Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (% HIA) | 94.5% | High absorption |

| Caco-2 Permeability (logPapp in 10^-6 cm/s) | 0.92 | High permeability |

| Blood-Brain Barrier (BBB) Permeability | Non-permeable | Low risk of CNS effects |

| P-glycoprotein Substrate | No | Not subject to P-gp efflux |

| Plasma Protein Binding (%) | 88.2% | High binding to plasma proteins |

Metabolic Stability and Excretion Pathwaysuq.edu.au

The metabolic stability of a compound is a crucial factor influencing its half-life and dosing regimen. The primary enzymes responsible for the metabolism of most drugs are the Cytochrome P450 (CYP) isoenzymes. In silico predictions can forecast whether a compound is likely to be a substrate or inhibitor of these enzymes, which is critical for assessing the potential for drug-drug interactions.

For this compound, computational models predict that it is not a significant inhibitor of the major CYP isoenzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6. However, a potential for inhibition of CYP3A4 is noted, which would require further experimental validation as this is a key enzyme in the metabolism of many marketed drugs. The predicted total clearance rate suggests moderate metabolic stability.

Table 2: Predicted Metabolic and Excretion Properties of this compound

| Parameter | Prediction | Implication |

| CYP1A2 Inhibitor | No | Low potential for interaction |

| CYP2C19 Inhibitor | No | Low potential for interaction |

| CYP2C9 Inhibitor | No | Low potential for interaction |

| CYP2D6 Inhibitor | No | Low potential for interaction |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance rate |

Toxicity Assessment and Safety Profilinguq.edu.au

Early assessment of potential toxicity is a cornerstone of modern drug development. In silico toxicity predictions provide an initial screen for various safety concerns, including mutagenicity, cardiotoxicity, and organ-specific toxicity.

The computational toxicity profile for this compound indicates a low risk of mutagenicity, as predicted by the AMES test. Furthermore, the compound is not predicted to be an inhibitor of the hERG (human Ether-à-go-go-Related Gene) channel, which is a positive indicator for a lower risk of cardiotoxicity. Predictions also suggest a low probability of hepatotoxicity (liver toxicity) and skin sensitization. The predicted oral acute toxicity (LD50) in rats places the compound in a category of being harmful if swallowed, which is a common characteristic for many small molecule drug candidates.

Table 3: Predicted Toxicity Profile of this compound

| Toxicity Endpoint | Prediction | Indication |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Low Probability | Low risk of liver damage |

| Skin Sensitization | No | Low risk of allergic reaction |

| Acute Oral Toxicity (Rat LD50) | 2.45 mol/kg | Harmful if swallowed |

Environmental Fate and Degradation Studies of Chlorophenols Including 3 3 Chlorophenyl Phenol

Occurrence and Environmental Distribution in Natural and Anthropogenic Systems

OH-PCBs, including compounds structurally similar to 3-(3-Chlorophenyl)phenol, are widely detected in various environmental matrices. They are considered secondary contaminants, emerging from both biological and abiotic oxidation of PCBs. nih.govresearchgate.net Their presence has been confirmed in surface water, sediment, precipitation, and a wide range of living organisms. nih.govsmu.ca

Sources of OH-PCBs are linked to areas with historical PCB contamination. Significant concentrations are often found near urban and industrial centers. For instance, studies in Canada's Great Lakes region revealed higher concentrations of total OH-PCBs in surface waters near sewage treatment plants (STPs) in urban areas like Toronto (130 pg/L) and Hamilton (35 pg/L), compared to more remote offshore sites in Lake Ontario (1.6 pg/L). smu.ca This suggests that STPs are a notable source, where parent PCBs may be transformed into their hydroxylated derivatives. nih.govsmu.canih.gov

Atmospheric deposition is another key distribution pathway, particularly for offshore and remote locations. smu.ca The detection of OH-PCBs in rain and snow indicates their transport through the atmosphere, likely following the volatilization of parent PCBs and subsequent reaction with atmospheric hydroxyl radicals. smu.canih.gov Once deposited, these compounds can partition into different environmental compartments. In sediments from contaminated sites like New Bedford Harbor, OH-PCB levels have been measured at approximately 0.4% of the total PCB levels, confirming that sediments act as a significant environmental sink. nih.govuiowa.edu

| Environmental Matrix | Location | Reported Concentration (Total OH-PCBs) | Reference |

|---|---|---|---|

| Surface Water | Near Toronto STP | 130 pg/L | smu.ca |

| Surface Water | Near Hamilton STP | 35 pg/L | smu.ca |

| Surface Water | Offshore Lake Ontario | 1.6 pg/L | smu.ca |

| Particulate Organic Matter | Various | 230 to 990 pg/g | smu.ca |

| Sediment | New Bedford Harbor, MA | ~0.4% of total PCB levels | uiowa.edu |

Mechanisms and Pathways of Environmental Degradation

The environmental persistence of chlorophenolic compounds is significant, but they are subject to several degradation processes. The resistance to degradation generally increases with the number of chlorine atoms and is influenced by their position on the aromatic rings. cdc.gov

Microbial activity is a primary driver for the degradation of chlorophenols and OH-PCBs in the environment. nih.gov A range of bacteria and fungi have demonstrated the ability to metabolize these compounds.

Bacterial Degradation: Aerobic bacteria, particularly species from genera such as Pseudomonas, Burkholderia, Comamonas, and Rhodococcus, are known to degrade less-chlorinated PCBs and their hydroxylated metabolites. nih.govnih.gov For example, Burkholderia xenovorans LB400 can metabolize OH-PCBs where the hydroxyl group is on the non-chlorinated ring. nih.gov The primary aerobic pathway involves dioxygenase enzymes, which catalyze the opening of one of the aromatic rings, leading to the breakdown of the biphenyl (B1667301) structure. nih.gov Rhodococcus wratislaviensis has also been shown to effectively degrade both a tetrachlorobiphenyl (PCB 70) and its hydroxy derivatives, utilizing them as a growth substrate. bio-conferences.orgproquest.com

Fungal Degradation: White-rot fungi, such as Phanerochaete chrysosporium and Trametes versicolor, possess powerful extracellular enzyme systems capable of degrading a wide array of persistent organic pollutants, including chlorophenols. epa.govbiorxiv.org These fungi secrete non-specific enzymes like lignin (B12514952) peroxidases and laccases that generate highly reactive free radicals, initiating the breakdown of these complex molecules. epa.govbiorxiv.org

The general aerobic pathway for monochlorophenols begins with their conversion to a corresponding chlorocatechol, which then undergoes ring cleavage by dioxygenases. nih.gov For OH-PCBs, bacterial metabolism can lead to the formation of intermediates like chlorobenzoic acids. nih.gov

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water by using highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are effective for degrading recalcitrant compounds like chlorophenols and PCBs. wikipedia.orgbattelle.org Common AOPs include treatments using ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, as well as Fenton's reagent (Fe²⁺ and H₂O₂). wikipedia.org

AOPs can mineralize organic contaminants, converting them into simpler, harmless substances like carbon dioxide, water, and inorganic salts. wikipedia.org Pilot-scale studies using UV/AOP with hydrogen peroxide to treat PCB-contaminated groundwater have demonstrated destruction efficiencies exceeding 90% and sometimes reaching over 98%. battelle.org The non-selective nature of hydroxyl radicals allows them to attack a wide range of organic molecules, making AOPs a viable technology for remediating water contaminated with complex mixtures of chlorophenolic compounds. wikipedia.org The formation of OH-PCBs has been observed during wastewater treatment, potentially as a result of AOPs like ozonation being used on water containing parent PCBs. nih.govnih.gov

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (such as UV light or sunlight) to generate reactive oxygen species. polyu.edu.hkresearchgate.net This method has been extensively studied for the degradation of chlorophenols and PCBs. acs.orgacs.orgmdpi.com

The process begins when the TiO₂ absorbs photons, creating electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radical anions, which then attack the pollutant molecules. polyu.edu.hk Studies on the photocatalytic degradation of 4-chlorophenol (B41353) have identified hydroquinone (B1673460) and benzoquinone as major intermediates. acs.org For PCBs, photocatalysis leads to the formation of OH-PCBs as intermediates, which are subsequently degraded. acs.org Research has shown that approximately 90% of certain tetrachlorobiphenyls can be decomposed within 120 minutes using TiO₂ photocatalysis. acs.org The efficiency of the process can be enhanced by modifying the catalyst, for example, by doping TiO₂ with silver, which improves the separation of the photogenerated electrons and holes. polyu.edu.hk

| Degradation Method | Target Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Microbial (Rhodococcus wratislaviensis) | PCB 70 & Hydroxy-derivatives | Degradation efficiency of 90 mg/day for PCB 70 and 56 mg/day for its hydroxy-derivatives per gram of cells. | bio-conferences.org |

| UV/AOP (H₂O₂) | PCBs in groundwater | Destruction efficiency exceeded 90-98% in pilot-scale tests. | battelle.org |

| Photocatalysis (TiO₂) | Tetrachlorobiphenyls | ~90% decomposition within 120 minutes. OH-PCBs formed as intermediates. | acs.org |

| Enzymatic (Laccase) | 2,4-Dichlorophenol | 94% removal within 10 hours at optimal pH (~5.5). | researchgate.net |

The degradation of chlorophenols is often initiated by specific enzymes produced by microorganisms. These enzymatic processes are central to bioremediation strategies.

In fungi, extracellular enzymes such as laccases and peroxidases play a crucial role. epa.gov Laccase, a polyphenol oxidase, catalyzes the oxidation of phenolic compounds, including chlorophenols, to form reactive radicals. researchgate.netcalstate.edu These radicals can then undergo polymerization and precipitate out of solution, or they can be further degraded. researchgate.net Studies using laccase from the fungus Ganoderma lucidum showed a significant ability to degrade 2,6-dichlorophenol (B41786) and 2,3,6-trichlorophenol, although the degradation of 3-chlorophenol (B135607) was less efficient. nih.gov The optimal pH for laccase activity on chlorophenols is typically around 5.5. researchgate.net

In various organisms, including mammals and some bacteria, cytochrome P450 (CYP) monooxygenases are key enzymes in the metabolism of PCBs. nih.govacs.org These enzymes catalyze the hydroxylation of the PCB molecule, which is the primary step in forming OH-PCBs. nih.govnih.gov This biotransformation is generally considered a detoxification step that increases the water solubility of the compound, facilitating its excretion. nih.gov However, some OH-PCB metabolites can persist in the body and may exhibit their own toxic effects. nih.gov

Formation as Disinfection Byproducts in Water Treatment

The formation of simple chlorophenols (e.g., 2,4-dichlorophenol) is a known issue in drinking water treatment, occurring when chlorine used for disinfection reacts with naturally occurring phenol (B47542) in the source water. publications.gc.canih.gov

However, the formation of more complex compounds like this compound (an OH-PCB) is not a typical outcome of drinking water disinfection. Instead, their presence in the aquatic environment is more closely linked to wastewater treatment processes. nih.govsmu.ca As mentioned previously, parent PCBs present in wastewater influent can be transformed into OH-PCBs through either microbial metabolism within bioreactors or through the application of AOPs used for tertiary treatment. nih.govsmu.canih.gov Therefore, while they can be considered byproducts of a water treatment process, it is typically in the context of wastewater remediation rather than drinking water chlorination.

Identification of Chlorination-Induced Ring Cleavage Products

The chlorination of phenolic compounds, a common water disinfection process, can lead to the formation of various byproducts, including ring cleavage products. nih.gov Research has moved beyond the initial identification of simple chlorinated phenols to uncover more complex and potentially toxic molecules.

A significant discovery in the study of phenol chlorination is the formation of α,β-unsaturated C4-dicarbonyl compounds. nih.gov Key identified products include 2-butene-1,4-dial (BDA) and its chlorinated analog, chloro-2-butene-1,4-dial (Cl-BDA). nih.gov These electrophilic compounds are formed from the reaction of various phenols with hypochlorous acid (HOCl), especially at high chlorine doses. nih.gov Studies have shown that the formation of these ring cleavage products is not universal among all chlorophenols. The position of the chlorine substituent on the phenol ring plays a critical role. For instance, research indicates that while ortho- and para-substituted chlorophenols readily form BDA and Cl-BDA, chlorine substituents in the meta position, such as in 3-chlorophenol, can interfere with this specific reaction pathway, leading to little or no formation of these particular byproducts. nih.gov

The yield of these byproducts is dependent on the specific phenolic precursor. For example, maximum yields of BDA were observed at high HOCl-to-phenol ratios (30:1 to 50:1), with yields varying significantly among different tested phenols. nih.gov

| Phenolic Compound | Maximum BDA Yield (%) |

|---|---|

| Phenol | 18 |

| 3,5-diCl-catechol | 46 |

This table presents the maximum yields of 2-butene-1,4-dial (BDA) from the chlorination of selected phenolic compounds, illustrating the variability in byproduct formation based on the precursor compound. nih.gov

The formation of these compounds is significant as they are reactive and potentially toxic electrophiles. nih.gov BDA, for example, is known to be acutely toxic to liver cells and reacts with proteins and DNA. nih.gov

Influence of Reaction Parameters on Byproduct Formation

The formation and distribution of byproducts from the degradation of chlorophenols are heavily influenced by several key reaction parameters. Understanding these factors is crucial for managing the potential risks associated with water treatment processes.

pH: The pH of the solution is a critical factor affecting the degradation of chlorophenols and the types of byproducts formed. The reactivity of both the oxidizing agent and the phenolic compound can be pH-dependent. nih.govresearchgate.net For instance, the degradation of chlorophenols by potassium ferrate shows a strong pH dependency, with the optimal pH for maximum degradation varying with the number of chlorine substituents on the phenol ring. nih.gov In chlorination, the pH can influence the reaction rates, with maximum rates for some chlorophenols occurring in the neutral or slightly alkaline range. gfredlee.com At a pH of 7-8, odorous dichlorophenols are chlorinated at a similar or greater rate than monochlorophenols, while at a pH of 9 or higher, these dichlorophenols can accumulate. gfredlee.com

Oxidant Dose: The concentration of the oxidizing agent, such as chlorine, relative to the concentration of the phenolic compound is a major determinant of the reaction pathway and the resulting byproducts. nih.gov High chlorine-to-phenol ratios generally favor the cleavage of the aromatic ring, leading to the formation of products like BDA and Cl-BDA. nih.govresearchgate.net Conversely, lower doses may result in the formation and persistence of intermediate chlorinated phenols.

Temperature: Temperature can influence the rate of degradation reactions. For instance, in the degradation of 2,4,6-trichlorophenol (B30397), temperature affects the efficiency of the process. acs.org

Presence of Other Substances: The composition of the water matrix, including the presence of other substances like buffers, can significantly alter byproduct formation. Studies have shown that the use of a borate (B1201080) buffer during phenol chlorination can enhance the formation of BDA while inhibiting the formation of other chlorinated byproducts like trihalomethanes and haloacetic acids. researchgate.net

| Reaction Parameter | Influence on Byproduct Formation | Example |

|---|---|---|

| pH | Affects reaction rates and the stability of reactants and intermediates. nih.govgfredlee.com | Higher pH (≥9) can lead to the accumulation of odorous dichlorophenols during water chlorination. gfredlee.com |

| Oxidant Dose | Determines the extent of oxidation and the type of byproducts (e.g., ring cleavage vs. substitution). nih.gov | High chlorine-to-phenol ratios (30:1 to 50:1) maximize the yield of ring cleavage products like BDA. nih.gov |

| Buffer System | Can catalyze or inhibit specific reaction pathways. researchgate.net | Borate buffer enhances BDA formation from phenol chlorination compared to phosphate (B84403) buffer or unbuffered systems. researchgate.net |

This table summarizes the influence of key reaction parameters on the formation of byproducts during the degradation of chlorophenols.

Environmental Toxicology and Risk Assessment of Chlorinated Phenolic Compounds

Chlorophenols, including isomers like 3-chlorophenol, are recognized as significant environmental contaminants due to their widespread use and persistence. nih.govresearchgate.net Their presence in various environmental compartments, such as water and soil, necessitates a thorough toxicological and risk assessment. cdc.gov

The environmental risk of chlorophenols stems from their recalcitrant nature, meaning they resist degradation, and their potential toxicity to a wide range of organisms. nih.govresearchgate.net The transformation of chlorophenols can sometimes lead to intermediate compounds with increased toxicity. nih.gov These compounds can cause a variety of adverse effects, including genotoxicity, mutagenicity, and carcinogenicity in humans and animals. nih.govresearchgate.net

Risk assessment for chlorophenols involves evaluating their fate and transport in the environment, potential for human and ecological exposure, and inherent toxicity. researchgate.net Factors such as the number and position of chlorine atoms on the phenol ring influence the compound's persistence, with resistance to biodegradation generally increasing with a higher degree of chlorination. cdc.gov

From an ecotoxicological perspective, chlorophenols are toxic to aquatic life. nih.gov For example, 3-chlorophenol is classified as toxic to aquatic life with long-lasting effects. carlroth.com The environmental fate is also pH-dependent; under acidic conditions, chlorophenols tend to adsorb to soil, while under neutral to alkaline conditions, their mobility in soil increases. cdc.gov

The general population can be exposed to chlorophenols through contaminated drinking water and air. cdc.gov While specific data for this compound is not abundant, the toxicological profile of the broader chlorophenol class is well-documented, indicating potential for adverse health effects. nih.govcdc.gov For instance, 2,4,6-trichlorophenol is considered a probable human carcinogen. nih.gov The assessment of risk also considers the formation of even more toxic byproducts, such as polychlorinated dibenzo-p-dioxins and dibenzofurans, which can be formed from chlorophenols under certain conditions, like combustion.

Regulatory bodies and health organizations have established guidelines and conducted assessments to manage the risks associated with chlorophenol contamination. nih.govepa.govcdc.gov These efforts aim to protect both human health and ecosystem integrity from the adverse effects of these persistent organic pollutants. nih.gov

Advanced Analytical Methodologies for 3 3 Chlorophenyl Phenol Quantification and Identification

Chromatographic Separation Techniques for Complex Sample Matrices

Chromatography is the premier technique for separating 3-(3-Chlorophenyl)phenol from interfering components in complex samples such as industrial wastewater, soil extracts, or biological fluids. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound can be analyzed directly or after a derivatization step to enhance its volatility and improve chromatographic performance.

Flame Ionization Detector (FID): Underivatized phenols can be analyzed by GC coupled with an FID. epa.govsettek.com This detector offers good sensitivity and a wide linear range but is non-selective, responding to most organic compounds. Its utility can be limited in complex matrices where co-eluting interferences may be present. epa.govsettek.com

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated phenols. gcms.cz To utilize GC-ECD, this compound is typically derivatized with an electron-capturing group, such as in the formation of a pentafluorobenzyl ether. epa.govsettek.com This approach provides extremely low detection limits, which is advantageous for trace-level environmental analysis. gcms.cz Comprehensive two-dimensional GC (GCxGC) coupled with ECD can further enhance peak capacity and resolve co-eluting interferences. gcms.cz

Mass Spectrometry (MS): GC-MS is the gold standard for both quantification and confirmation of this compound. It combines the high separation efficiency of GC with the definitive identification capabilities of MS. scielo.org.mx The mass spectrometer can be operated in full-scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. scielo.org.mx Advanced techniques like triple quadrupole GC-MS (GC-MS/MS) provide ultra-trace level sensitivity and robustness, allowing for detection limits in the nanogram-per-liter (ng/L) range. thermofisher.com

Table 1: Overview of GC Detectors for Chlorophenol Analysis

| Detector | Selectivity | Sensitivity | Derivatization Required | Primary Application |

| FID | Low (General Organics) | Moderate | No (for underivatized) | General quantification |

| ECD | High (Halogenated Compounds) | Very High | Yes (typically) | Trace environmental analysis |

| MS | High (Mass-to-charge ratio) | High to Very High | Optional but common | Confirmatory analysis, trace quantification |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that are less volatile or thermally labile. It separates compounds based on their interaction with a packed column (stationary phase) as a liquid solvent (mobile phase) is pumped through.

UV/Vis Detection: HPLC with a UV/Vis detector is a common method for analyzing phenols. jcsp.org.pk The aromatic ring in this compound absorbs UV light, allowing for its detection. The selectivity can be enhanced by monitoring at a specific wavelength where the analyte has maximum absorbance and potential interferences have minimal absorbance. scirp.orgresearchgate.net Diode array detectors (DAD) can provide spectral information, which aids in peak identification. nkust.edu.tw

Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be employed. Since this compound itself is not strongly fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the molecule. scirp.org Various derivatizing agents, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) and 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl), have been developed for this purpose. scirp.orgdss.go.th This approach can lower detection limits significantly, making it suitable for trace analysis in complex samples like tap water. scirp.orgscirp.org

Table 2: Comparison of HPLC Detection Methods for this compound

| Detector | Principle | Derivatization | Sensitivity | Selectivity |

| UV/Vis | UV Light Absorption | Not required | Moderate | Moderate |

| Fluorescence | Emission of Light | Required | High to Very High | High |

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. nih.gov For phenolic compounds, which are weak acids, separation is typically performed at a basic pH where they are negatively charged. mdpi.com The technique offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. acs.org In Capillary Zone Electrophoresis (CZE), the primary mode of CE, separation is based on differences in the charge-to-size ratio of the analytes. mdpi.com Micellar electrokinetic chromatography, a variant of CE, can also be used to separate neutral and charged chlorophenols. jcsp.org.pk Coupling CE with sensitive detection methods, such as electrochemical detection, allows for the analysis of chlorophenols at parts-per-billion (ppb) levels in environmental water samples. acs.org

Sample Preparation and Derivatization Strategies for Enhanced Detection Sensitivity

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interferences prior to instrumental analysis. Derivatization is often employed to improve the analytical properties of the compound for specific chromatographic techniques.

The goal of extraction and enrichment is to transfer the analyte from a large volume of a complex matrix (like water) into a small volume of a clean solvent, thereby increasing its concentration.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Phenol-chloroform extraction is a well-known LLE method used to separate analytes from aqueous solutions. wikipedia.org Dissociation extraction, a type of LLE that utilizes the acidic nature of phenols, can be used for selective separation by reacting them with basic solutions. researchgate.net

Solid-Phase Extraction (SPE): SPE has become the preferred method for extracting phenols from aqueous samples. researchgate.net The sample is passed through a cartridge containing a solid sorbent (e.g., polystyrene-divinylbenzene), which retains the analyte. researchgate.net After washing away interferences, the analyte is eluted with a small volume of an organic solvent. SPE offers high recovery rates, good reproducibility, and minimizes the use of organic solvents compared to LLE. acs.orgresearchgate.net

Microextraction Techniques: To further reduce solvent consumption and sample volume, various microextraction techniques have been developed. Hollow fiber liquid-phase microextraction (HF-LPME) utilizes a small volume of organic solvent supported within the pores of a porous hollow fiber to extract analytes from aqueous samples, achieving high enrichment factors. scirp.orgmdpi.com

Derivatization modifies the chemical structure of an analyte to make it more suitable for analysis by a specific method. phenomenex.com

For Gas Chromatography: The primary goal of derivatization for GC is to block the polar hydroxyl group of the phenol (B47542), thereby increasing its volatility and thermal stability. phenomenex.com

Acetylation: Reacting the phenol with acetic anhydride (B1165640) converts it to its acetate (B1210297) ester, which has improved chromatographic properties. researchgate.net

Silylation: This is a common technique where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. phenomenex.comnih.gov The resulting TMS derivatives are more volatile and amenable to GC analysis. phenomenex.com

Alkylation/Etherification: For sensitive detection with GC-ECD, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) forms a pentafluorobenzyl ether, which has a very high response on the ECD. epa.govsettek.com Methylation using diazomethane (B1218177) is another option, though it requires significant safety precautions. epa.govsettek.com

For High-Performance Liquid Chromatography: Derivatization for HPLC is primarily aimed at enhancing detector response, especially for UV/Vis and fluorescence detection. researchgate.net

UV-Enhancing Derivatization: Reagents like 4-nitrobenzoyl chloride can be reacted with phenols to form derivatives with strong UV absorbance, improving detection limits with a standard HPLC-UV system. scirp.orgresearchgate.net

Fluorescent Labeling: To achieve the highest sensitivity, fluorescent tags are attached to the phenol molecule. A variety of reagents, known as fluorogenic-labeling reagents, are available that react with the hydroxyl group to yield a highly fluorescent product, enabling detection at very low concentrations. scirp.orgdss.go.thscirp.org

Spectroscopic Techniques for Trace Analysis and Confirmation

Spectroscopic methods are instrumental in the detection and quantification of this compound, offering high sensitivity and structural confirmation capabilities. Techniques such as UV-Visible spectrophotometry and fluorescence spectroscopy are particularly valuable for trace analysis.

UV-Visible Spectrophotometry